molecular formula C21H22N4O5S2 B2838081 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide CAS No. 851988-62-0

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide

Cat. No.: B2838081
CAS No.: 851988-62-0
M. Wt: 474.55
InChI Key: VZKHVRSAURYGLX-UHFFFAOYSA-N
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Description

This compound features a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a sulfonylbenzohydrazide moiety, and a 3-methylpiperidinyl substituent. The 3-methylpiperidinyl group introduces steric bulk and basicity, which may influence pharmacokinetics or target binding.

Properties

IUPAC Name

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-13-3-2-8-25(11-13)32(27,28)15-6-4-14(5-7-15)20(26)23-24-21-22-16-9-17-18(30-12-29-17)10-19(16)31-21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKHVRSAURYGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multi-step organic reactions. The process might start with the preparation of the core dioxolobenzo-thiazole structure, followed by the introduction of the sulfonyl group and the piperidine moiety. Common reagents used in these steps include sulfonyl chlorides, hydrazides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties . N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide has been tested against various cancer cell lines:

  • Cell Lines Tested :
    • EKVX (non-small lung cancer)
    • RPMI-8226 (leukemia)
    • OVCAR-4 (ovarian cancer)
    • PC-3 (prostate cancer)

The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 25.1 μM , indicating moderate efficacy against these cancer types .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promise in antimicrobial applications. Studies have demonstrated activity against various bacterial strains, suggesting potential for development as an antibacterial agent.

Case Studies and Research Findings

Several studies have been conducted to investigate the efficacy and mechanisms of this compound:

  • Antitumor Efficacy Study :
    • A study evaluated the compound's effects on multiple cancer cell lines and found it to inhibit proliferation effectively.
    • Results indicated that structural modifications could enhance efficacy.
  • Antimicrobial Screening :
    • The compound was tested against Gram-positive and Gram-negative bacteria.
    • It exhibited moderate to good antibacterial activity at concentrations ranging from 12.5–100 μg/mL.

Mechanism of Action

The mechanism of action for N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide would depend on its specific biological or chemical activity. This could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be elucidated through experimental studies, including biochemical assays and molecular modeling.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares structural analogs based on shared motifs (e.g., benzothiazole, dioxolo, or sulfonyl/hydrazide groups):

Compound Name Molecular Formula Substituents Key Features References
N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide C₂₂H₂₃N₃O₅S₂ 3-Methylpiperidinyl sulfonylhydrazide High polarity due to sulfonyl group; steric hindrance from methylpiperidine Target
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide C₁₇H₁₁N₃O₅S 4-Nitrobenzamide Electron-withdrawing nitro group; planar amide linkage
4-(4-Nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine C₂₃H₁₈N₄O₄ 4-Nitrophenyl; benzodiazepine core Extended π-system; nitro group may enhance π-stacking

Functional Group Analysis

  • Sulfonylhydrazide vs. Amide/Nitro Groups: The target compound’s sulfonylhydrazide group (C-SO₂-NH-NH-) provides stronger hydrogen-bonding capacity compared to the amide (C=O-NH-) in or nitro (NO₂) groups. This may improve solubility or target affinity in polar environments.
  • 3-Methylpiperidinyl Substituent : The bulky 3-methylpiperidinyl group in the target compound introduces steric hindrance absent in and . This could reduce off-target binding but may also lower bioavailability due to increased molecular weight (~463 g/mol vs. ~369 g/mol for ).

Biological Activity

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound integrates a benzothiazole unit with a dioxole structure, which is known for conferring various pharmacological properties. This article reviews the biological activity of this compound based on available literature and studies.

Structural Characteristics

The compound features multiple functional groups that contribute to its biological activity:

  • Dioxole moiety : Enhances solubility and bioavailability.
  • Benzothiazole core : Known for antimicrobial and anticancer properties.
  • Sulfonyl group : Often associated with increased reactivity and interaction with biological targets.
  • Piperidine ring : Imparts flexibility and can enhance binding affinity to receptors.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Research indicates that benzothiazole derivatives often possess significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the sulfonamide group in this compound may enhance its antibacterial activity by interfering with bacterial folate synthesis.

Anticancer Potential

Benzothiazole derivatives are frequently studied for their anticancer properties. The unique combination of the dioxole and sulfonyl groups in this compound may lead to novel mechanisms of action against cancer cells. In vitro studies have indicated that such compounds can induce apoptosis in cancer cell lines.

Enzyme Inhibition

The structural features of this compound suggest potential as an enzyme inhibitor. For instance, similar compounds have been evaluated for their ability to inhibit enzymes involved in cancer progression and microbial resistance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed that derivatives with a sulfonamide group exhibited enhanced activity compared to those without it. This suggests that this compound could similarly demonstrate potent antimicrobial effects.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli32 µg/mL
Benzothiazole Derivative BS. aureus16 µg/mL
This compoundTBDTBD

Case Study 2: Anticancer Activity

In a recent study focusing on the anticancer potential of benzothiazole derivatives, compounds were tested against various cancer cell lines including breast and lung cancer cells. The results indicated that several derivatives induced significant cytotoxicity at low concentrations.

CompoundCell LineIC50 (µM)
Benzothiazole Derivative CMCF7 (Breast)10
Benzothiazole Derivative DA549 (Lung)15
This compoundTBDTBD

The proposed mechanism by which this compound exerts its biological effects likely involves:

  • Binding to specific enzymes or receptors , leading to inhibition or modulation of their activity.
  • Induction of oxidative stress in microbial or cancer cells, resulting in cell death.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

The synthesis of this hydrazide derivative involves multi-step organic reactions, requiring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Key steps include:

  • Coupling reactions : The sulfonylbenzohydrazide core may be synthesized via nucleophilic substitution between 4-(3-methylpiperidin-1-yl)sulfonylbenzoyl chloride and the [1,3]dioxolo-benzothiazol-6-amine intermediate.
  • Functional group protection : The dioxolo and benzothiazole moieties may require protection during sulfonation or hydrazide formation to prevent side reactions .
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates, with purity confirmed via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling guide the structural characterization of this compound?

  • Density Functional Theory (DFT) : Predict vibrational frequencies (IR) and NMR chemical shifts to compare with experimental data, validating the proposed structure.
  • Molecular docking : Screen against biological targets (e.g., enzymes with sulfonamide-binding pockets) to hypothesize binding modes and guide activity assays .
  • Solubility prediction : Use tools like COSMO-RS to optimize solvent systems for crystallization or biological testing .

Q. What methodologies are employed to assess its potential biological activity?

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using UV-Vis spectrophotometry to monitor substrate conversion rates.
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 calculations.
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetic properties, prioritizing compounds for in vivo studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

  • Crystallization : Optimize conditions (e.g., solvent vapor diffusion in DMF/water) to grow single crystals.
  • SHELX refinement : Use SHELXL for structure solution and refinement, leveraging the program’s robustness in handling small-molecule twinning or high-resolution data .
  • Conformational analysis : Compare crystallographic data with DFT-optimized geometries to identify steric clashes or intramolecular hydrogen bonds influencing bioactivity .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Analog synthesis : Modify the 3-methylpiperidinyl sulfonyl group or dioxolo-benzothiazole core to evaluate substituent effects on potency.
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
  • Selectivity profiling : Compare inhibition profiles across enzyme isoforms (e.g., carbonic anhydrase II vs. IX) to identify selective derivatives .

Q. What experimental approaches address stability challenges under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2O2), or UV light, monitoring degradation via LC-MS.
  • Metabolic stability : Use liver microsomes or hepatocyte assays to identify vulnerable sites (e.g., hydrazide bond cleavage) .
  • Formulation screening : Test cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility and prolong half-life .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Standardized protocols : Ensure consistent assay conditions (e.g., buffer pH, temperature) to minimize variability.
  • Orthogonal validation : Confirm activity using multiple assays (e.g., fluorescence polarization and surface plasmon resonance for binding affinity).
  • Data meta-analysis : Apply statistical models (e.g., mixed-effects regression) to identify confounding variables (e.g., cell line genetic drift) .

Q. What green chemistry strategies can reduce waste in its synthesis?

  • Flow chemistry : Implement continuous-flow reactors to improve yield and reduce solvent use, as demonstrated in diazomethane syntheses .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported palladium) for Suzuki-Miyaura cross-couplings.
  • Solvent substitution : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.